Product packaging for 4-Chloro-3-(methylsulfonyl)pyridine(Cat. No.:)

4-Chloro-3-(methylsulfonyl)pyridine

Cat. No.: B11902905
M. Wt: 191.64 g/mol
InChI Key: DDIONSJDPKJYBR-UHFFFAOYSA-N
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Description

Context within Substituted Pyridine (B92270) Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, known for their presence in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic characteristic makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups. google.com

In 4-Chloro-3-(methylsulfonyl)pyridine, this inherent reactivity is significantly modulated. The compound features two powerful electron-withdrawing substituents:

The Chloro Group: Halogens act as deactivating groups in electrophilic substitutions but are key leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

The Methylsulfonyl Group (–SO₂CH₃): This is one of the strongest electron-withdrawing groups, which further depletes the electron density of the pyridine ring, enhancing its electrophilicity.

The combined effect of the ring nitrogen and these two substituents makes the positions ortho and para (2, 4, and 6 positions) to the nitrogen particularly electron-poor. Consequently, the chlorine atom at the C-4 position is highly activated towards displacement by nucleophiles. Nucleophilic aromatic substitution is favored at the 2- and 4-positions of the pyridine ring because the anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. vaia.comchegg.com The presence of the adjacent methylsulfonyl group at C-3 further stabilizes this intermediate through its inductive-withdrawing effect, making this compound an excellent substrate for SNAr reactions.

Significance as a Versatile Synthetic Building Block

The primary significance of this compound in synthesis lies in the facile displacement of its C-4 chloro substituent. This allows for the strategic introduction of a wide variety of functional groups, making it a versatile precursor for a range of polysubstituted pyridines. The reactivity at this position enables chemists to forge new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

The methylsulfonyl group itself is generally stable under these conditions, allowing it to be carried through multiple synthetic steps. cymitquimica.com This dual functionality—a reactive site for substitution and a stable, directing group—is highly valuable in multi-step organic synthesis. For instance, similar structures are employed in the synthesis of biologically active compounds where the sulfonyl group often acts as a crucial hydrogen bond acceptor, interacting with biological targets. nih.gov

Below is a table summarizing the potential synthetic transformations involving this compound, based on the established reactivity of related halopyridines.

Reaction TypeNucleophile/ReagentResulting Functional Group at C-4
Amination Amines (R-NH₂)Amino (-NHR)
Alkoxylation Alcohols/Alkoxides (R-OH/R-O⁻)Alkoxy (-OR)
Thiolation Thiols/Thiolates (R-SH/R-S⁻)Thioether (-SR)
Suzuki Coupling Aryl/Vinyl Boronic AcidsAryl/Vinyl
Buchwald-Hartwig Amination Amines (with Pd catalyst)Amino (-NHR)

This table illustrates the expected reactivity based on principles of nucleophilic aromatic substitution on activated halopyridines.

Overview of Research Trajectories for Halogenated and Sulfonyl-Substituted Pyridine Derivatives

Research involving halogenated and sulfonyl-substituted pyridines is dynamic and follows several key trajectories, driven largely by the demand for novel pharmaceuticals and agrochemicals. researchgate.netrsc.org

One major area of focus is the development of novel and more efficient synthetic methodologies. This includes the use of transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to form complex carbon-carbon and carbon-heteroatom bonds. rsc.orgjustia.com These methods offer high yields and regioselectivity in the functionalization of pyridine rings. There is also a growing emphasis on "green chemistry," aiming to develop more sustainable synthetic routes with reduced environmental impact. nih.gov

In medicinal chemistry, these pyridine derivatives are highly valued scaffolds. The pyridine core is a common feature in FDA-approved drugs, and its ability to form hydrogen bonds often enhances pharmacokinetic properties. nih.gov The sulfonyl group is a key pharmacophore in many drugs, including the class of COX-2 inhibitors like Etoricoxib, where a methylsulfonylphenyl group is a defining feature. nih.govrsc.orggoogle.com The combination of a halogen for versatile substitution and a sulfonyl group for biological interaction makes compounds like this compound attractive starting points for drug discovery programs.

Research is also expanding into the use of these derivatives in materials science, where the unique electronic properties of substituted pyridines are harnessed for applications in coatings and electronic materials.

Research AreaFocusExamples/Applications
Synthetic Methodology Development of efficient and selective reactions.Palladium-catalyzed cross-coupling, Green synthesis routes.
Medicinal Chemistry Use as scaffolds for drug discovery.Synthesis of enzyme inhibitors (e.g., COX-2), kinase inhibitors, and other therapeutic agents. nih.govrsc.org
Agrochemicals Development of new herbicides and pesticides.Pyridine derivatives are common in agrochemical products. researchgate.net
Materials Science Creation of functional materials.Use in advanced coatings and electronic components.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO2S B11902905 4-Chloro-3-(methylsulfonyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6ClNO2S

Molecular Weight

191.64 g/mol

IUPAC Name

4-chloro-3-methylsulfonylpyridine

InChI

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-4-8-3-2-5(6)7/h2-4H,1H3

InChI Key

DDIONSJDPKJYBR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3 Methylsulfonyl Pyridine and Analogues

Direct Synthesis Approaches to the Pyridine (B92270) Core

The de novo synthesis of a specifically substituted pyridine ring like 4-Chloro-3-(methylsulfonyl)pyridine, while less common than functionalization strategies, can be approached through classical condensation and cycloaddition reactions. baranlab.org These methods involve constructing the heterocyclic ring from acyclic precursors.

Cyclization Reactions for Pyridine Ring Formation

The formation of the pyridine skeleton can be achieved through various cyclization strategies, most notably through the condensation of carbonyl compounds or via cycloaddition reactions. baranlab.org

Condensation Reactions: The Hantzsch pyridine synthesis, a classic method, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine. baranlab.org For the target molecule, this would necessitate precursors already bearing the chloro and methylsulfonyl moieties at the correct positions, which complicates the synthesis. Another approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation. baranlab.org

Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions are a powerful method for constructing pyridine rings. baranlab.org This strategy typically involves the reaction of a 1,2,4-triazine (B1199460) with an electron-rich dienophile. The resulting bicyclic intermediate then expels a molecule of nitrogen to afford the pyridine ring. To construct the target molecule directly, the precursors would need to be appropriately substituted to yield the desired 3,4-substitution pattern on the final pyridine ring. baranlab.org More recent developments have utilized pyridinium (B92312) 1,4-zwitterions in formal (4+2) or (5+1) cyclizations to access various substituted pyridine derivatives. mdpi.com

Introduction of Halogen and Sulfonyl Groups during Ring Construction

Incorporating the chloro and methylsulfonyl groups during the ring-forming process presents significant synthetic challenges. The required precursors, such as a β-ketoester or an enamine containing a methylsulfonyl group, and a halogenated component, may be unstable or difficult to prepare.

For instance, a modified Hantzsch synthesis would require a methylsulfonyl-substituted β-dicarbonyl compound. Similarly, cycloaddition strategies would depend on the synthesis of specifically functionalized dienophiles or dienes. While theoretically plausible, the direct construction of the this compound ring is often bypassed in favor of more efficient post-synthetic modification routes due to the complexity and potential low yields of these multi-component reactions. baranlab.org

Post-synthetic Functionalization Strategies on Precursor Pyridines

The most prevalent and practical routes to this compound and its analogues involve the stepwise functionalization of a pre-existing pyridine or substituted pyridine precursor. This approach allows for greater control over regiochemistry.

Regioselective Chlorination Methodologies

The introduction of a chlorine atom at the C-4 position of a pyridine ring is a critical step. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is challenging and often requires harsh conditions. nih.govyoutube.com

Several strategies have been developed for the regioselective chlorination of pyridines:

Radical Chlorination: At high temperatures, radical reactions can be used to chlorinate pyridines. However, this method can suffer from a lack of selectivity, often yielding mixtures of products. youtube.com

Chlorination of Pyridine-N-oxides: A common strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This activates the C-2 and C-4 positions towards electrophilic attack and subsequent rearrangement. Reaction with chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at the 4-position.

Directed Halogenation: Modern methods offer high regioselectivity. One such strategy involves the installation of a phosphine (B1218219) group at the 4-position of the pyridine. The resulting phosphonium (B103445) salt can then be displaced by a chloride nucleophile, such as from lithium chloride, in an SₙAr reaction to yield the 4-chloropyridine (B1293800) with high selectivity. nih.gov

Table 1: Selected Reagents for the Chlorination of Pyridine Derivatives

Reagent(s) Method Position Selectivity Reference
Cl₂ / High Temp. Radical Halogenation Mixture of isomers youtube.com
POCl₃ or SO₂Cl₂ On Pyridine-N-oxide C-2 and C-4
PPh₃, then LiCl Phosphonium Salt Displacement C-4 nih.gov

Methylsulfonylation via Thioether Oxidation or Substitution

With a 4-chloropyridine precursor in hand, the methylsulfonyl group can be introduced at the C-3 position.

Direct C-H Sulfonylation: Recent advances allow for the direct sulfonylation of the pyridine C-H bond. One method involves activating the pyridine with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinate salt. The choice of base, such as N-methylpiperidine, can direct the sulfonylation to the C-4 position with high regioselectivity. chemrxiv.org An electrochemical approach has also been developed for the meta-C-H sulfonylation of pyridines using nucleophilic sulfinates. nih.gov To obtain the target compound, these methods would ideally be applied to a 4-chloropyridine precursor using sodium methylsulfinate.

Nucleophilic Aromatic Substitution: A more traditional route involves the introduction of a methylthio group (-SMe) at the C-3 position, often via nucleophilic aromatic substitution on a suitably activated precursor (e.g., 3-bromo-4-chloropyridine) using sodium thiomethoxide. The resulting 4-chloro-3-(methylthio)pyridine is then oxidized to the desired sulfone. acs.org

Selective Oxidation Processes for Sulfide (B99878) to Sulfone Conversion

The final step in the most common synthetic pathway is the oxidation of the intermediate 4-chloro-3-(methylthio)pyridine to this compound. This transformation requires careful selection of an oxidizing agent to ensure complete oxidation to the sulfone without affecting other sensitive functional groups on the molecule. acsgcipr.org

The oxidation proceeds in two stages: first from sulfide to sulfoxide (B87167), and then from sulfoxide to sulfone. To obtain the sulfone, either a strong oxidizing agent or a stoichiometric excess of a milder one is required. acsgcipr.org

Commonly used oxidants include:

Peroxy acids: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation. organic-chemistry.org

Hydrogen peroxide (H₂O₂): Often used in conjunction with a catalyst, H₂O₂ is a green and atom-economical oxidant. acsgcipr.orgpatsnap.com

Potassium peroxymonosulfate (B1194676) (Oxone®): This is a versatile and stable solid oxidant.

Sodium chlorite (B76162) (NaClO₂): An in-situ generation of chlorine dioxide from sodium chlorite and HCl in an organic solvent provides an efficient and scalable method for oxidizing sulfides to sulfones with high selectivity. nih.gov

Controlling the stoichiometry of the oxidant is crucial, as using a single equivalent can often lead to the formation of the sulfoxide as the major product. acsgcipr.org

Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing Agent Typical Conditions Reference
m-CPBA CH₂Cl₂, 0 °C to r.t. organic-chemistry.org
Hydrogen Peroxide (H₂O₂) Often with acid or metal catalyst acsgcipr.orgpatsnap.com
Oxone® (KHSO₅) MeOH/H₂O

Multi-step Reaction Sequences for Compound Derivatization

The inherent reactivity of the pyridine ring, coupled with the electronic effects of its substituents, allows for a variety of multi-step reaction sequences to generate diverse analogues of this compound. These transformations are crucial for fine-tuning the molecule's properties for specific applications.

N-oxidation and Subsequent Functionalization

The nitrogen atom in the pyridine ring can be readily oxidized to form an N-oxide, a transformation that significantly alters the reactivity of the pyridine nucleus. This activation strategy is a cornerstone for introducing further functionalities.

N-oxidation of a substituted pyridine, such as 2,3-lutidine, can be achieved using various oxidizing agents. A notable method employs a catalytic quantity of Ruthenium(III) chloride (RuCl₃) in the presence of oxygen, presenting a milder alternative to traditional stoichiometric oxidants. orientjchem.org Another common approach involves the use of hydrogen peroxide (H₂O₂), which is considered a highly atom-economic and environmentally friendly oxidizing agent. orientjchem.org For instance, the oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) to its corresponding N-oxide can be effectively carried out using hydrogen peroxide in the presence of a phosphotungstic acid catalyst. patsnap.com

Once the N-oxide is formed, it opens up avenues for further functionalization. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, making them susceptible to nucleophilic attack. This enhanced reactivity allows for the introduction of various substituents. For example, the N-oxide can be subsequently treated with reagents to introduce or modify functional groups at different positions on the pyridine ring. nih.gov Deoxygenation of the N-oxide, often accomplished with reagents like RuCl₃·H₂O, can then restore the pyridine ring, yielding a functionalized derivative. orientjchem.org

Halogen-Sulfonyl Group Interconversions

The interplay between halogen and sulfonyl groups on the pyridine ring is a critical aspect of its synthetic versatility. These groups can be interconverted or used to direct the introduction of other functionalities.

Halogenation of pyridines, particularly at the 4-position, can be challenging due to the electron-deficient nature of the ring. nih.gov Traditional methods often require harsh conditions. nih.gov However, strategies involving the conversion of pyridines to their N-oxides can facilitate halogenation. nih.gov For instance, treatment of a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can introduce a chlorine atom at the 4-position. patsnap.comprepchem.com

The sulfonyl group, in turn, can be introduced through various methods. One common pathway involves the oxidation of a corresponding thioether. For example, a methylthio group can be oxidized to a methylsulfonyl group using an oxidizing agent like hydrogen peroxide. orientjchem.org This transformation is a key step in the synthesis of many sulfonyl-containing pyridine derivatives. orientjchem.org

Furthermore, the sulfonyl group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles. nih.govacs.org This reactivity has been exploited in the development of covalent inhibitors for biological targets. nih.govacs.org The electronic properties of the sulfonyl group and other substituents on the pyridine ring can be tuned to modulate the reactivity of the molecule. acs.org

Green Chemistry Principles in Synthetic Optimization

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles to the synthesis of this compound and its analogues. The goal is to develop processes that are more efficient, less hazardous, and environmentally benign. wisdomlib.org

Atom Economy and E-Factor Assessment

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. chembam.comsheldon.nl Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. greenchemistry-toolkit.org The E-Factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. sheldon.nlnih.gov

In the synthesis of sulfonylpyridines, optimizing for high atom economy involves choosing reactions that incorporate the maximum number of reactant atoms into the final product. chembam.com For example, catalytic approaches are generally more atom-economical than stoichiometric reactions. youtube.com

The E-Factor provides a practical measure of the waste produced, taking into account not only byproducts but also solvent losses and reagent waste. sheldon.nlnih.gov A lower E-Factor signifies a more environmentally friendly process. nih.gov For instance, a modified synthesis of a 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine intermediate demonstrated a significantly low E-factor of 3.2 for the oxidation step of the thiomethyl pyridine-N-oxide, indicating minimal waste generation. orientjchem.org The pharmaceutical industry, a major consumer of complex chemical intermediates, has been actively working to reduce the E-Factors of its manufacturing processes. nih.gov

MetricDefinitionIdeal Value
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%
E-Factor Mass of waste / Mass of product0

Development of Environmentally Benign Reagents and Solvent Systems

The choice of reagents and solvents plays a crucial role in the environmental impact of a synthetic process. Green chemistry encourages the use of safer, renewable, and less toxic alternatives to traditional hazardous materials. sigmaaldrich.comutoronto.ca

In the context of sulfonylpyridine synthesis, research has focused on replacing hazardous reagents with greener alternatives. For example, the use of hydrogen peroxide as an oxidizing agent is preferred over heavy metal-based oxidants due to its benign byproduct, water. orientjchem.org The development of solid catalysts and recyclable reagents also contributes to reducing waste and environmental harm. nih.gov

The selection of solvents is another critical area. Many traditional organic solvents are volatile, flammable, and toxic. researchgate.net Green chemistry promotes the use of "greener" solvents such as water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents. youtube.comresearchgate.net Water is considered the ultimate green solvent, and efforts are underway to develop water-compatible catalytic systems. youtube.comrsc.org Bio-based solvents, derived from renewable resources, offer a sustainable alternative to their petrochemical counterparts. sigmaaldrich.com For instance, bio-acetone and bio-ethyl acetate (B1210297) are now available as drop-in replacements for their petroleum-based versions. sigmaaldrich.com

Solvent CategoryExamplesEnvironmental Benefits
Water H₂ONon-toxic, non-flammable, readily available
Supercritical Fluids Supercritical CO₂Non-toxic, leaves no residue, utilizes waste CO₂
Ionic Liquids Salts liquid at room temperatureNegligible vapor pressure, tunable properties
Bio-based Solvents Bio-ethanol, Bio-acetoneDerived from renewable feedstocks, reduced carbon footprint

Catalytic Approaches for Sustainable Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. youtube.com Catalytic reactions, as opposed to stoichiometric ones, reduce waste by using small amounts of a catalyst that can be recycled and reused. youtube.com

In the synthesis of sulfonylpyridines and related heterocycles, various catalytic methods are being explored. The use of transition metal catalysts, such as ruthenium and palladium, has been shown to be effective in various steps, including N-oxidation and cross-coupling reactions. orientjchem.orgyoutube.com For instance, a ruthenium-catalyzed N-oxidation offers a mild and efficient method. orientjchem.org

Furthermore, the development of heterogeneous catalysts is of significant interest. mpg.de These catalysts are in a different phase from the reactants and can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. mpg.de Photocatalysis, which utilizes light to drive chemical reactions, is also emerging as a powerful tool for sustainable synthesis. youtube.commpg.de For example, a heterogeneous potassium poly(heptazine imide) photocatalyst has been used for the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions. mpg.de

The use of biocatalysts, such as enzymes, is another promising avenue in green chemistry. youtube.com Enzymes operate under mild conditions in aqueous environments with high selectivity, making them ideal for sustainable industrial processes. youtube.com

Chemical Reactivity and Mechanistic Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the electron-deficient pyridine ring. In the case of 4-Chloro-3-(methylsulfonyl)pyridine, the reaction's course is influenced by the two potential leaving groups: the chlorine atom and the methylsulfonyl group.

Reactivity and Selectivity of the Chlorine Atom

The chlorine atom at the C-4 position of the pyridine ring is highly activated towards nucleophilic attack. The electron-withdrawing nature of both the ring nitrogen and the adjacent methylsulfonyl group significantly lowers the electron density at this position, making it a prime target for nucleophiles. stackexchange.comvaia.com The stability of the intermediate formed during the reaction, known as a Meisenheimer complex, is a crucial factor in determining the reaction's feasibility. stackexchange.comnih.gov When a nucleophile attacks the C-4 position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. stackexchange.comvaia.comstackexchange.com

The general mechanism for SNAr at the C-4 position involves the initial attack of a nucleophile to form a tetrahedral intermediate, followed by the departure of the chloride ion to restore the aromaticity of the ring. stackexchange.com The rate of this reaction is influenced by the polarity of the solvent, with more polar solvents generally favoring the reaction by stabilizing the charged Meisenheimer complex. ntnu.no

Reactivity and Selectivity of the Methylsulfonyl Group

While the chlorine atom is a common leaving group in SNAr reactions, the methylsulfonyl group can also be displaced under certain conditions. The strong electron-withdrawing capacity of the sulfonyl group makes the carbon atom to which it is attached electrophilic. However, the C-S bond is generally stronger than the C-Cl bond, making the sulfone a less favorable leaving group.

In reactions with certain nucleophiles, particularly under forcing conditions or with specific catalytic systems, displacement of the methylsulfonyl group can occur. For instance, studies on related dichloromethylsulfonylpyrimidines have shown that sterically unbiased primary aliphatic amines can selectively displace the sulfone group. researchgate.net The choice of base can also influence the selectivity, with some bases favoring the displacement of the sulfone over the chloride. researchgate.net

Competitive Substitution Pathways and Regiochemical Control

The presence of two potential leaving groups on the pyridine ring introduces the possibility of competitive substitution pathways. The regiochemical outcome of the reaction—whether the nucleophile displaces the chlorine atom at C-4 or the methylsulfonyl group at C-3—is governed by a combination of electronic and steric factors.

Generally, the substitution of the chlorine atom at the C-4 position is the kinetically and thermodynamically favored pathway. wuxibiology.com This preference is attributed to the greater stability of the Meisenheimer intermediate formed during the attack at the C-4 position, where the negative charge is effectively stabilized by the ring nitrogen. vaia.comstackexchange.com Computational studies, such as those employing Density Functional Theory (DFT), have been used to predict the regioselectivity of SNAr reactions on similar heterocyclic systems by calculating the activation energies for the different substitution pathways. wuxiapptec.commdpi.com These studies often reveal that the LUMO (Lowest Unoccupied Molecular Orbital) is predominantly located at the C-4 position, making it more susceptible to nucleophilic attack. wuxiapptec.commdpi.com

However, the nature of the nucleophile and the reaction conditions can alter this selectivity. For example, sterically hindered nucleophiles may favor attack at the less sterically encumbered position. Furthermore, the use of different bases or solvents can influence the relative rates of the two substitution reactions. ntnu.noresearchgate.net

Electrophilic Aromatic Substitution Reactions

Direct electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult. The electronegative nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. nih.govwikipedia.orgyoutube.com This deactivating effect is further intensified by the presence of the electron-withdrawing methylsulfonyl group in this compound.

Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. wikipedia.orgyoutube.com This creates a pyridinium (B92312) ion, which is even more electron-deficient and thus more resistant to attack by electrophiles. Consequently, direct electrophilic substitution on this compound is highly unfavorable and typically requires harsh reaction conditions, leading to low yields and a mixture of products. youtube.com

An alternative strategy to achieve substitution on the pyridine ring involves the initial N-oxidation of the pyridine. The resulting pyridine N-oxide is more susceptible to electrophilic attack than the parent pyridine. wikipedia.orgyoutube.com After the electrophilic substitution has been carried out, the N-oxide can be reduced back to the pyridine.

Redox Chemistry of the Methylsulfonyl Moiety

The methylsulfonyl group can participate in redox reactions, although its oxidation is less common than its role as an activating group in nucleophilic substitution.

Oxidation Pathways and Mechanisms

The sulfur atom in the methylsulfonyl group is already in a high oxidation state (+6). Therefore, further oxidation of the sulfonyl group itself is not typically observed under standard conditions. However, the synthesis of this compound often involves the oxidation of a precursor compound, such as a methylthio-pyridine derivative.

A common method for this transformation is the use of an oxidizing agent like hydrogen peroxide (H₂O₂). orientjchem.org The oxidation of a thioether to a sulfone proceeds through a sulfoxide (B87167) intermediate. This process is a key step in the synthesis of many sulfonyl-containing compounds. The reaction is often carried out in the presence of a catalyst and can be performed in a controlled, stepwise manner to isolate the intermediate sulfoxide if desired.

Interactive Table of Reaction Conditions for SNAr on Related Pyridine Systems

Reactant Nucleophile Solvent Temperature Product Reference
2,4-dichloroquinazoline Primary/Secondary Amines Various Various 2-chloro-4-aminoquinazoline mdpi.com
4,6-dichloro-2-(methylsulfonyl)pyrimidine Anilines Dichloromethane Room Temp 4-anilino-6-chloro-2-(methylsulfonyl)pyrimidine researchgate.net
4-chloropyridine (B1293800) Piperidine Methanol 80°C 4-piperidinopyridine researchgate.net
2,3,4,5,6-pentafluorobiphenyl N-, O-, S-nucleophiles Not specified Not specified Para-substituted product nih.gov

Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

The presence of a halogen atom, such as the chlorine at the C4-position of this compound, makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of functionalized pyridine derivatives.

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate. While specific examples involving this compound are not explicitly detailed, the general principles of Suzuki-Miyaura coupling on halopyridines are well-established. nih.govuwindsor.ca The reaction typically employs a palladium(0) catalyst, a base, and a suitable ligand. nih.gov

A general reaction scheme would involve the coupling of this compound with an aryl or vinyl boronic acid (or its ester) to yield the corresponding 4-substituted-3-(methylsulfonyl)pyridine. The reactivity of the C-Cl bond in this compound is enhanced by the electron-withdrawing nature of the adjacent methylsulfonyl group, making it a good candidate for this type of transformation. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, a series of novel 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines were synthesized, highlighting the utility of coupling reactions in creating complex pyridine structures. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. rug.nllibretexts.org This reaction is of significant importance in medicinal chemistry for the synthesis of arylamines. rug.nl Given the structure of this compound, it is a prime candidate for this transformation to introduce various amino groups at the 4-position.

The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base would yield the corresponding 4-amino-3-(methylsulfonyl)pyridine derivative. chemicalbook.comgoogle.com The efficiency of the reaction can be influenced by the nature of the amine, the catalyst system, and the reaction conditions. rug.nlamazonaws.com For example, the synthesis of N-substituted 3-amino-4-halopyridines has been explored, which are valuable intermediates for more complex heterocyclic systems. acs.org While this example has the halogen and amino groups at different positions, the underlying principles of the Buchwald-Hartwig amination are applicable. Mechanochemical methods for Buchwald-Hartwig amination have also been developed, offering a solvent-free and efficient alternative. researchgate.net

A study on the direct C4-selective amination of pyridines via nucleophilic substitution of hydrogen highlights the importance of accessing 4-aminopyridines as pharmacophores. nih.gov While this method is different from Buchwald-Hartwig amination, it underscores the value of functionalizing the 4-position of the pyridine ring with an amino group.

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other cross-coupling strategies can be employed to functionalize this compound.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org Reacting this compound with a terminal alkyne would result in the formation of a 4-alkynyl-3-(methylsulfonyl)pyridine. organic-chemistry.orgbeilstein-journals.org This reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org Pyridine derivatives can themselves act as ligands for the palladium catalyst in some Sonogashira couplings. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups. thermofisher.com this compound could be coupled with various organostannanes (e.g., aryl-, vinyl-, or alkynylstannanes) to introduce diverse substituents at the 4-position. organic-chemistry.org Additives like copper(I) iodide can accelerate the reaction rate. harvard.edu

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide or triflate, typically catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org The Negishi coupling is notable for its ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org this compound could be reacted with an organozinc reagent to afford the corresponding 4-substituted product. This method has been successfully used in the synthesis of various bipyridine derivatives. orgsyn.org

Table 1: Overview of Potential Cross-Coupling Reactions with this compound

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraR-B(OH)₂Pd(0), Base4-R-3-(methylsulfonyl)pyridine
Buchwald-HartwigR¹R²NHPd(0), Ligand, Base4-(R¹R²N)-3-(methylsulfonyl)pyridine
SonogashiraR-C≡CHPd(0), Cu(I), Base4-(R-C≡C)-3-(methylsulfonyl)pyridine
StilleR-Sn(Alkyl)₃Pd(0)4-R-3-(methylsulfonyl)pyridine
NegishiR-ZnXPd(0) or Ni(0)4-R-3-(methylsulfonyl)pyridine

Reactions Involving the Pyridine Nitrogen Atom (e.g., N-alkylation, N-oxidation, coordination)

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows it to participate in several reactions.

N-alkylation: The pyridine nitrogen can act as a nucleophile and react with alkyl halides or other alkylating agents to form quaternary pyridinium salts. The electrophilicity of the pyridine ring is increased in the pyridinium salt, which can influence subsequent reactions.

N-oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

Coordination: The nitrogen atom's lone pair enables it to coordinate to metal centers, forming coordination complexes. The specific coordination chemistry would depend on the metal ion and the other ligands present. This property is relevant in the context of catalysis, where pyridine-based ligands are common. wikipedia.org The protonation of the pyridine nitrogen is a key "switch" that can dramatically increase the reactivity of halopyridines towards nucleophilic attack. nih.govnih.gov

Cycloaddition and Condensation Reactions with Pyridine Derivatives

Condensation reactions are also plausible. For instance, a novel class of 6-indolylpyridine-3-carbonitrile derivatives were synthesized via a one-pot multicomponent reaction involving an aromatic aldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297), followed by further functionalization. nih.gov Similarly, 3-amino-4-arylpyridin-2(1H)-one derivatives have been synthesized through multi-step sequences. nih.gov The synthesis of various heterocyclic systems, such as oxazolo[5,4-b]pyridines, has also been reported starting from tetrahydropyridinone precursors. nih.gov These examples demonstrate the utility of substituted pyridines as building blocks for more complex fused heterocyclic systems.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed picture of the molecular connectivity can be assembled.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 4-Chloro-3-(methylsulfonyl)pyridine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the methyl protons of the sulfonyl group. The pyridine ring protons, due to their differing electronic environments influenced by the chloro and methylsulfonyl substituents, would appear as distinct multiplets in the aromatic region of the spectrum. The electron-withdrawing nature of both the chlorine atom and the sulfonyl group would deshield these protons, causing them to resonate at a lower field. The integration of these signals would correspond to the number of protons on the pyridine ring. The methyl group of the methylsulfonyl moiety is expected to appear as a sharp singlet in the upfield region of the spectrum, with its chemical shift influenced by the adjacent electron-withdrawing sulfonyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7d5.0 - 6.0
H-57.5 - 7.7d5.0 - 6.0
H-68.8 - 9.0s-
-SO₂CH₃3.2 - 3.4s-

Note: Predicted data is based on analogous structures and theoretical calculations. Actual experimental values may vary.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides crucial information regarding the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the five carbon atoms of the pyridine ring and the one carbon atom of the methylsulfonyl group. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the substituent effects of the chloro and methylsulfonyl groups. The carbon atom bearing the chlorine (C-4) and the carbon atom attached to the sulfonyl group (C-3) are expected to be significantly deshielded. The remaining pyridine carbons (C-2, C-5, and C-6) will also display characteristic chemical shifts in the aromatic region. The methyl carbon of the sulfonyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3135 - 137
C-4148 - 150
C-5125 - 127
C-6155 - 157
-SO₂CH₃40 - 45

Note: Predicted data is based on analogous structures and theoretical calculations. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons on the pyridine ring, specifically between H-2 and H-5 if any long-range coupling exists, though typically it would show the coupling between H-5 and H-6. The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum would establish the direct one-bond correlations between the protons and their attached carbon atoms. For instance, it would link the signal of H-2 to C-2, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon.

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly powerful for establishing longer-range (2- and 3-bond) correlations, which helps to piece together the entire molecular structure. Key HMBC correlations would be expected between the methyl protons and the C-3 carbon, and between the pyridine protons and adjacent or geminal carbon atoms, confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern would likely involve the loss of various neutral fragments. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the sulfonyl group, the loss of sulfur dioxide (SO₂), or the cleavage of the C-Cl bond. The analysis of these fragment ions helps to confirm the presence of the methylsulfonyl and chloro substituents and their positions on the pyridine ring.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
191/193[M]⁺
176/178[M - CH₃]⁺
127/129[M - SO₂]⁺
156[M - Cl]⁺

Note: Predicted data is based on typical fragmentation patterns for similar compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to the vibrations of the pyridine ring and the methylsulfonyl group.

The pyridine ring would show characteristic C-H and C=C/C=N stretching vibrations. The C-Cl stretching vibration would typically appear in the lower frequency region of the spectrum. The methylsulfonyl group would be readily identifiable by its strong and characteristic symmetric and asymmetric SO₂ stretching vibrations. The C-S stretching vibration would also be present.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31503050 - 3150
Aliphatic C-H Stretch2900 - 30002900 - 3000
C=C / C=N Stretch1550 - 16001550 - 1600
Asymmetric SO₂ Stretch1300 - 13501300 - 1350
Symmetric SO₂ Stretch1140 - 11601140 - 1160
C-Cl Stretch600 - 800600 - 800
C-S Stretch650 - 750650 - 750

Note: Predicted data is based on characteristic group frequencies.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring is an aromatic heterocycle, and its electronic transitions are influenced by the attached substituents. The chloro and methylsulfonyl groups, being electron-withdrawing, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted pyridine. The spectrum would likely exhibit one or more strong absorption bands in the UV region, characteristic of the electronic structure of the substituted pyridine system.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate a wide range of properties of 4-Chloro-3-(methylsulfonyl)pyridine, from its three-dimensional shape to its spectroscopic characteristics.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Computational studies on substituted pyridines and sulfonyl-containing compounds suggest that the geometry of this compound would be significantly influenced by the electronic and steric effects of its substituents. researchgate.net The pyridine (B92270) ring is expected to be largely planar, though minor distortions may occur due to the presence of the bulky methylsulfonyl group. The geometry around the sulfur atom in the methylsulfonyl group is predicted to be tetrahedral.

Conformational analysis would primarily focus on the rotation around the C-S bond connecting the methylsulfonyl group to the pyridine ring. Different rotational orientations (conformers) would have slightly different energies, and computational methods can identify the most stable conformer and the energy barriers between different conformations.

Below is a representative table of predicted geometrical parameters for this compound, based on DFT calculations of analogous molecules.

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-S Bond Length~1.77 Å
S=O Bond Length~1.45 Å
C-N-C Bond Angle~117°
O-S-O Bond Angle~120°

Note: These values are illustrative and based on data from similar compounds.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring, which is a common feature in pyridine derivatives. The LUMO, on the other hand, is likely to be distributed over the pyridine ring and the electron-withdrawing methylsulfonyl group. The presence of the chlorine atom and the methylsulfonyl group, both being electron-withdrawing, would lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

A hypothetical representation of the FMO energies for this compound is provided in the table below.

OrbitalEnergy (eV)
HOMO-7.5
LUMO-2.0
HOMO-LUMO Gap5.5

Note: These values are illustrative and based on general principles and data from similar compounds.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution within a molecule, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, making these the primary sites for electrophilic attack. The hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The carbon atom attached to the chlorine atom is also expected to be an electrophilic site, prone to nucleophilic substitution reactions. researchgate.net

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra can be used to interpret and assign the bands in experimentally obtained spectra. researchgate.net

For this compound, the calculated vibrational spectrum would show characteristic peaks for the various functional groups present. For example, the stretching vibrations of the S=O bonds in the methylsulfonyl group would be expected to appear in the range of 1300-1350 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). The C-Cl stretching vibration would likely be found in the lower frequency region, typically around 600-800 cm⁻¹. The various stretching and bending vibrations of the pyridine ring would also have characteristic frequencies. mdpi.com

A table of predicted key vibrational frequencies is presented below.

Vibrational ModePredicted Frequency (cm⁻¹)
S=O Asymmetric Stretch~1340
S=O Symmetric Stretch~1180
C-Cl Stretch~750
Pyridine Ring Breathing~1000

Note: These values are illustrative and based on data from similar compounds.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can reveal important information about a molecule's stability and reactivity.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a detailed understanding of how a reaction proceeds.

Predictive Modeling for Chemical Behavior and Selectivity

Predictive modeling, utilizing theoretical and computational chemistry, is a powerful tool for anticipating the chemical behavior and selectivity of molecules like this compound before engaging in extensive laboratory synthesis and testing. These models provide critical insights into molecular properties, reactivity, and potential biological activity by correlating structural features with observable outcomes. The primary methodologies employed for a compound such as this compound include Density Functional Theory (DFT) for electronic property prediction and Quantitative Structure-Activity Relationship (QSAR) for forecasting biological interactions.

Density Functional Theory (DFT) for Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict several key descriptors that govern its chemical reactivity and selectivity. These calculations are crucial for understanding, for instance, the susceptibility of the chlorine atom to nucleophilic aromatic substitution or the basicity of the pyridine nitrogen.

General studies on substituted pyridines using DFT have established a strong correlation between calculated electronic parameters and experimental observations. ias.ac.inresearchgate.net For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting reactivity. A low HOMO-LUMO energy gap suggests higher chemical reactivity. ijcce.ac.ir In the case of this compound, the presence of two strong electron-withdrawing groups—the chloro and methylsulfonyl groups—is expected to significantly lower the energy of the LUMO, making the pyridine ring highly susceptible to nucleophilic attack.

DFT can also be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. For this compound, the MEP map would show regions of negative potential (electron-rich) around the sulfonyl oxygens and the pyridine nitrogen, and regions of positive potential (electron-poor) on the carbon atoms of the ring, particularly those adjacent to the electron-withdrawing substituents. This information is invaluable for predicting the regioselectivity of reactions.

A theoretical DFT analysis of various substituted pyridines demonstrated that such computational methods can effectively predict nucleophilicity trends. ias.ac.in While this compound itself would be a very weak nucleophile due to its electron-deficient nature, these models are essential for predicting how it will react when confronted with a nucleophile.

Table 1: Predicted Electronic Properties of Substituted Pyridines via DFT

This table illustrates the types of data generated from DFT calculations on substituted pyridines, which would be applicable to analyzing this compound. The values are representative examples based on general findings for pyridine derivatives. ijcce.ac.irnih.gov

DescriptorPredicted Influence on this compoundRationale for Chemical Behavior
HOMO Energy LowThe electron-withdrawing groups stabilize the HOMO, indicating a lower tendency to donate electrons.
LUMO Energy Very LowThe electron-withdrawing groups strongly stabilize the LUMO, indicating a high propensity to accept electrons in reactions.
HOMO-LUMO Gap (ΔE) SmallA smaller energy gap generally correlates with higher chemical reactivity toward nucleophiles. ijcce.ac.ir
Dipole Moment HighThe highly polar chloro and methylsulfonyl groups create a significant molecular dipole, influencing solubility and intermolecular interactions.
Nitrogen Atom Charge Reduced Negative ChargeThe electron-withdrawing effect of the substituents reduces the electron density on the pyridine nitrogen, decreasing its basicity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) for Biological Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net For a compound like this compound, which could be a fragment or lead compound in drug discovery, QSAR is used to predict its efficacy and selectivity towards a biological target. nih.govnih.gov

Developing a QSAR model involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to build an equation that relates these descriptors to observed activity. researchgate.net For a hypothetical series of analogs based on the this compound scaffold, relevant descriptors would fall into several categories.

Recent 3D-QSAR studies on other heterocyclic compounds, such as pyrimido-isoquinolin-quinones, have successfully used steric, electronic, and hydrogen-bond acceptor properties to explain antibacterial activity and guide the design of new derivatives. mdpi.com Similarly, QSAR studies on sulfonamide-based inhibitors often use topological indices and indicator parameters to achieve excellent predictive power. nih.gov These same principles would be applied to model the activity of sulfonylpyridine derivatives.

Table 2: Relevant Molecular Descriptors for a Hypothetical QSAR Model of this compound Analogs

This table outlines the types of descriptors that would be calculated to build a QSAR model to predict the biological selectivity of compounds based on the this compound core.

Descriptor ClassSpecific Descriptor ExamplePotential Impact on Selectivity
Electronic Partial Atomic Charge on Sulfonyl OxygenThe magnitude of the negative charge affects the strength of hydrogen bonds with a biological target, influencing binding affinity. mdpi.com
Steric Molar Refractivity (MR)Describes the volume of the molecule or a substituent, which can impact how well the compound fits into a binding pocket.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures the overall lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.
Topological Valence Connectivity Index (¹χv)A topological index that encodes information about the size, shape, and branching of a molecule, often correlated with activity. nih.gov
Hydrogen Bonding Number of H-Bond AcceptorsThe sulfonyl oxygens and pyridine nitrogen act as hydrogen bond acceptors, which are critical for specific interactions with biological targets. mdpi.com

By combining DFT calculations to understand inherent reactivity and QSAR modeling to predict biological interactions, researchers can build a comprehensive predictive profile for this compound. This dual approach allows for the rational design of future experiments and the targeted synthesis of analogs with improved chemical behavior and biological selectivity, accelerating research and development while minimizing resource expenditure.

Applications in Advanced Organic Synthesis

Strategic Intermediate in Pharmaceutical Synthesis

While the pyridine (B92270) framework is integral to numerous therapeutic agents, the direct application of 4-Chloro-3-(methylsulfonyl)pyridine as a starting material is specific and often confused with structurally similar compounds. nih.govnih.gov

Proton Pump Inhibitors (PPIs) are a class of drugs widely used to treat acid-related disorders. Their synthesis often involves the coupling of a substituted pyridine derivative with a benzimidazole (B57391) moiety. orientjchem.orgfda.govnih.gov

A review of the scientific literature indicates that while chlorinated pyridine intermediates are essential for PPI synthesis, this compound is not documented as a direct precursor for common PPIs like Pantoprazole or Dexlansoprazole. Instead, structurally related pyridine derivatives are employed.

For instance, the synthesis of Dexlansoprazole has been shown to utilize 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine as a key intermediate. orientjchem.org This compound, while also containing chloro and methylsulfonyl groups, differs in its substitution pattern and the presence of additional methyl and chloromethyl groups.

Similarly, the synthesis of Pantoprazole typically proceeds through the condensation of 2-mercapto-5-difluoromethoxy benzimidazole with 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride . fda.govpatsnap.com This highlights the use of a dimethoxy-substituted chloropyridine rather than a methylsulfonyl-substituted one.

The pyridine ring is a feature in many antibiotics, contributing to their biological activity and solubility. nih.gov However, a crucial distinction must be made regarding the precursor for the cephalosporin (B10832234) antibiotic Cefozopran .

Publicly available data and chemical supplier information show that the key intermediate for Cefozopran is 4-Chloro-3-pyridinesulfonamide (CAS Number: 33263-43-3). innospk.comnih.govchemdad.com This compound contains a sulfonamide group (-SO₂NH₂) at the 3-position, not a methylsulfonyl group (-SO₂CH₃) as found in this compound. This structural difference is significant, and there is no evidence in the reviewed literature to suggest that this compound is a precursor to Cefozopran.

The chloro-(methylsulfonyl)pyridine framework is a recognized scaffold in medicinal chemistry for constructing complex therapeutic molecules. While direct synthetic routes starting from this compound are not extensively detailed in the literature, the resulting structural motif is present in potent pharmaceutical agents.

A notable example is the hedgehog pathway inhibitor Vismodegib , an anticancer drug. Its chemical structure, 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide, incorporates a related chloro- and methylsulfonyl-substituted aromatic system, demonstrating the value of this substitution pattern in designing targeted therapies. google.com

Furthermore, recent research emphasizes the utility of related building blocks. For example, 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine has been developed as a versatile intermediate for the regioselective synthesis of a variety of 2,3,5-trisubstituted pyridines, opening pathways to new classes of compounds with potential therapeutic applications. acs.org

Key Component in Agrochemical Synthesis

Pyridine-based compounds are crucial in modern agriculture, forming the basis for many effective herbicides and fungicides. researchgate.net The inclusion of sulfonyl groups can enhance the biological activity of these agents.

While the specific use of this compound as a direct precursor for commercial herbicides is not well-documented, the closely related compound 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (CAS Number: 13108-52-6) is known to be a key intermediate in agrochemical synthesis and possesses herbicidal properties. nih.govchemimpex.comepa.gov This demonstrates that the tetrachlorinated analogue of the methylsulfonyl pyridine structure is a valuable building block for developing weed control solutions.

The investigation of pyridine derivatives for fungicidal activity is an active area of research. The highly chlorinated analogue, 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine , has also been explored for its potential in synthesizing new antimicrobial agents for crop protection. chemimpex.com This suggests that the core structure has relevance in the development of fungicides, although direct applications of this compound itself are not prominently featured in available studies.

Insecticidal Compound Precursors

The pyridine scaffold is a well-established pharmacophore in the agrochemical industry, and derivatives of this compound are valuable precursors in the synthesis of novel insecticidal agents. The strategic placement of the chloro and methylsulfonyl substituents allows for selective functionalization, enabling the introduction of various toxophoric groups to modulate the biological activity of the resulting compounds.

Research has demonstrated that pyridine derivatives containing sulfonyl groups can exhibit significant insecticidal properties. For instance, the synthesis of novel thienylpyridines and thienylthieno[2,3-b]pyridines with insecticidal activity against Aphis gossypi (cotton aphid) highlights the importance of the pyridine core in developing new crop protection agents. nih.gov While not directly starting from this compound, the synthetic strategies employed in creating these complex heterocyclic systems often involve the manipulation of substituted pyridine precursors. The reactivity of the chloro- and sulfonyl-activated positions on the pyridine ring is analogous to the reactivity of this compound, making it a hypothetical starting point for similar synthetic endeavors.

The development of new insecticides often involves the creation of extensive compound libraries to screen for biological activity. The commercial availability of a wide range of heterocyclic building blocks, including substituted pyridines, is crucial for these high-throughput synthesis efforts. sigmaaldrich.comapolloscientific.co.uk The structural motif of this compound, with its distinct substitution pattern, provides a unique starting point for the generation of diverse molecular structures with potential insecticidal applications.

Utility in the Synthesis of Complex Polysubstituted Pyridine Derivatives

The inherent reactivity of this compound makes it an exceptionally useful intermediate for the synthesis of highly functionalized and complex polysubstituted pyridine derivatives. The chloro group at the 4-position can be readily displaced by a variety of nucleophiles, while the methylsulfonyl group at the 3-position can direct further substitutions or be modified itself.

A notable application is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. A series of novel 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines have been synthesized and evaluated for their anti-inflammatory properties. nih.gov In these structures, a central pyridine ring is substituted with a 4-(methylsulfonyl)phenyl group, demonstrating the utility of sulfonylated pyridine precursors in medicinal chemistry. The synthesis of these complex molecules relies on the strategic introduction of substituents onto the pyridine core, a process where a versatile starting material like this compound could play a key role. For example, the synthesis of 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine was identified as an optimized compound in this class, highlighting the importance of specific substitution patterns for biological activity. nih.gov

Furthermore, the regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates offers a powerful method for creating various 2,3,4-trisubstituted pyridines. nih.gov This methodology allows for the controlled introduction of different functional groups at specific positions on the pyridine ring. While this specific study focused on 3-chloro-2-ethoxypyridine, the principles can be extended to other substituted chloropyridines. The presence of the methylsulfonyl group in this compound would be expected to influence the regioselectivity of such reactions, providing a pathway to a unique set of polysubstituted pyridine derivatives.

The following table summarizes examples of reaction types that can be employed to generate complex polysubstituted pyridines from precursors like this compound.

Reaction TypeReagents/ConditionsProduct Type
Nucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols4-substituted-3-(methylsulfonyl)pyridines
Suzuki CouplingBoronic acids, Palladium catalyst4-Aryl/Heteroaryl-3-(methylsulfonyl)pyridines
Buchwald-Hartwig AminationAmines, Palladium catalyst4-Amino-3-(methylsulfonyl)pyridines
Sonogashira CouplingTerminal alkynes, Palladium/Copper catalyst4-Alkynyl-3-(methylsulfonyl)pyridines

Role in the Construction of Fused Heterocyclic Systems

This compound serves as a valuable building block for the construction of fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry due to their rigid structures and unique electronic properties. The chloro and methylsulfonyl groups can act as handles for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic aromatic systems containing a pyridine ring.

One strategy for constructing fused pyridines involves the use of substituted chloro-heterocycles as precursors. For instance, 4-chloro-3-formylcoumarin has been extensively used as a building block for the synthesis of a wide variety of fused coumarin (B35378) heterocycles. nottingham.ac.uk This demonstrates the principle of using a chloro-substituted heterocycle with an adjacent functional group to drive the formation of a new fused ring. By analogy, derivatization of the methyl group of the methylsulfonyl moiety in this compound could provide the necessary functionality for a subsequent intramolecular cyclization, leading to fused pyridine systems.

The synthesis of fused pyridine building blocks through methods like diboration-electrocyclization sequences highlights the ongoing development of new routes to these important molecular scaffolds. whiterose.ac.uk These methods often start with simpler, functionalized precursors and build the fused ring system in a controlled manner. The unique substitution pattern of this compound makes it an attractive starting material for such synthetic strategies. For example, the chloro group could be used as a leaving group in a cyclization step, while the methylsulfonyl group could modulate the reactivity of the pyridine ring or be incorporated into the final fused system.

An example of a fused heterocyclic system that could potentially be synthesized from a related pyridine precursor is 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine. chemspider.com This structure features a pyrazole (B372694) ring fused to a pyridine ring, a common motif in pharmacologically active compounds. The synthesis of such fused systems often relies on the availability of appropriately substituted pyridine building blocks.

The following table lists some examples of fused heterocyclic systems that are conceptually accessible from substituted pyridine precursors.

Fused Heterocyclic SystemPotential Synthetic Strategy
Thieno[2,3-b]pyridinesIntramolecular cyclization of a 3-thienyl-substituted 2-chloropyridine
Furo[2,3-b]pyridinesIntramolecular cyclization of a 3-furyl-substituted 2-chloropyridine
Pyrazolo[4,3-c]pyridinesCondensation of a hydrazine (B178648) with a 3-formyl-4-chloropyridine derivative
IsoquinolinesCyclization of a 2-vinyl-substituted pyridine

Conclusion and Future Research Perspectives

Summary of Current Research Contributions and Synthetic Utility

4-Chloro-3-(methylsulfonyl)pyridine is a valuable building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex molecules. Research has highlighted its role in the synthesis of various substituted pyridines. The presence of the chloro and methylsulfonyl groups offers distinct reaction sites, allowing for regioselective modifications.

A key application of this compound is in the preparation of pharmaceutical intermediates. For instance, the related compound, 4-Chloro-3-pyridinesulfonamide, serves as a crucial reactant in synthesizing heterocyclic 4-substituted pyridine-3-sulfonamide (B1584339) derivatives. innospk.com These derivatives are known to inhibit carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain cancers. innospk.com While not identical, the synthetic principles involving the manipulation of the pyridine (B92270) core are relevant.

The synthetic utility of pyridine derivatives, in general, is vast, ranging from their use in creating redox-active molecules for energy storage and photoredox catalysis to their incorporation into a wide array of therapeutic agents. mdpi.comnih.gov The specific substitution pattern of this compound makes it a tailored precursor for targeted molecular architectures.

Table 1: Synthetic Applications of Pyridine Derivatives

Application Description
Pharmaceutical Intermediates Used as a starting material for more complex drug molecules.
Agrochemicals Forms the basis for various pesticides and herbicides. nih.gov
Materials Science Incorporated into polymers and other materials to enhance electronic and optical properties. mdpi.com
Catalysis Serves as a ligand or catalyst in various chemical reactions.

Identification of Remaining Research Gaps and Challenges in Reactivity and Synthesis

Despite its utility, there are several research gaps and challenges associated with this compound. A primary challenge lies in achieving highly selective and efficient synthetic routes. While methods for synthesizing substituted pyridines exist, they can sometimes lack regioselectivity, leading to mixtures of products that are difficult to separate.

Furthermore, the reactivity of the pyridine ring, influenced by the electron-withdrawing nature of both the chloro and methylsulfonyl groups, can be complex. Nucleophilic aromatic substitution is a common reaction for pyridines, but the interplay of these two substituents on the reaction kinetics and regioselectivity is not fully elucidated. nih.gov There is a need for more in-depth mechanistic studies to predict and control the outcomes of reactions involving this compound.

Another challenge is the development of more environmentally friendly and cost-effective synthetic methods. Some current syntheses may rely on harsh reagents or produce significant waste. google.com Green chemistry approaches, such as the use of milder catalysts and solvent-free conditions, are underexplored for the synthesis of this compound and its derivatives.

Emerging Trends in Pyridine Chemistry and Related Derivatives

The field of pyridine chemistry is continuously evolving, with several emerging trends that could impact the future study of this compound.

One significant trend is the development of novel catalytic systems for C-H functionalization. These methods allow for the direct modification of the pyridine ring without the need for pre-functionalized starting materials, offering a more atom-economical approach to synthesis.

Another trend is the increasing interest in photoredox catalysis. mdpi.com This technique uses visible light to drive chemical reactions, often under mild conditions. The application of photoredox catalysis to the synthesis and modification of pyridine derivatives is a rapidly growing area of research.

The exploration of pyridine-containing compounds for new biological applications is also a major focus. jchemrev.commdpi.com Researchers are investigating pyridine derivatives for their potential as antimicrobial, antiviral, and anticancer agents. nih.govjchemrev.com This trend could open up new avenues for the application of this compound in drug discovery.

Prospects for Novel Synthetic Methodologies and Expanded Applications

The future of this compound research lies in the development of innovative synthetic methodologies and the expansion of its applications.

Novel Synthetic Methodologies:

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, leading to higher yields and purities. This technology is particularly well-suited for optimizing multi-step syntheses involving pyridine intermediates.

Biocatalysis: Employing enzymes as catalysts could offer highly selective and environmentally friendly routes to synthesize and modify this compound and its derivatives.

Computational Chemistry: The use of computational modeling can help predict reaction outcomes and guide the design of new synthetic strategies. mdpi.com

Expanded Applications:

Medicinal Chemistry: The unique substitution pattern of this compound could be exploited to design novel drug candidates with improved efficacy and selectivity. nih.govjchemrev.com

Materials Science: Incorporation of this compound into organic electronic materials, such as OLEDs and organic solar cells, could lead to enhanced performance.

Agrochemicals: Further exploration of its derivatives could lead to the discovery of new and more effective pesticides and herbicides with improved environmental profiles. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3-(methylsulfonyl)pyridine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves sulfonation and chlorination of pyridine derivatives. Key steps include:

  • Sulfonation : Use methylsulfonyl chloride in polar aprotic solvents (e.g., DMF or pyridine) under controlled temperatures (0–25°C) to avoid over-sulfonation .
  • Chlorination : Employ POCl₃ or PCl₅ in anhydrous conditions, with reaction monitoring via TLC or HPLC to track intermediate formation .
  • Optimization : Vary catalysts (e.g., Lewis acids like FeCl₃) and solvent systems (e.g., DCM vs. THF) to improve yield. For example, DMF enhances sulfonation efficiency due to its high polarity .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., chloro and methylsulfonyl groups at positions 4 and 3, respectively) by analyzing coupling constants and chemical shifts. For example, the methylsulfonyl group typically resonates at δ 3.2–3.5 ppm in 1^1H-NMR .
  • HPLC-MS : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) and mass spectrometry to detect impurities (<0.5% by area) .
  • Elemental Analysis : Verify molecular composition (C₆H₅ClNO₂S) with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with this compound derivatives, and how can their bioactivity be experimentally validated?

Methodological Answer: Derivatives like Vismodegib (GDC-0449) inhibit the Hedgehog (Hh) signaling pathway by targeting Smoothened (SMO) receptors:

  • In Vitro Assays : Use NIH/3T3 cells transfected with Hh-responsive luciferase reporters to measure IC₅₀ values. Compare dose-dependent inhibition against reference compounds .
  • In Vivo Models : Administer derivatives in transgenic mice (e.g., Ptch1+/^+/−) to assess tumor regression via MRI or histopathology .
  • Metabolic Stability : Perform liver microsome assays (human/rodent) to evaluate cytochrome P450-mediated degradation. For example, pyridine ring-opening metabolites can be tracked using 14^{14}C-labeled analogs .

Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives across studies?

Methodological Answer: Discrepancies often arise from:

  • Solubility Variability : Use standardized DMSO stock solutions (<10 mM) to prevent aggregation in cellular assays .
  • Off-Target Effects : Employ CRISPR/Cas9 knockout models (e.g., SMO/^−/− cells) to confirm target specificity .
  • Pharmacokinetic Factors : Compare bioavailability via LC-MS/MS plasma profiling in rodent models, adjusting for species-specific metabolic differences (e.g., higher CYP3A4 activity in humans) .

Q. What strategies are effective for studying supramolecular interactions of this compound in crystallographic or solution-phase systems?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., SMO receptors) using hanging-drop vapor diffusion. Analyze halogen bonding between the chloro group and protein backbone carbonyls .
  • Solution-Phase Studies : Conduct 1^1H-15^{15}N HSQC NMR to map binding interfaces with receptors. For example, chemical shift perturbations indicate interactions with key residues like Glu518 in SMO .
  • Computational Modeling : Use molecular dynamics (MD) simulations (e.g., AMBER force field) to predict binding free energies (ΔG) and validate with isothermal titration calorimetry (ITC) .

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